Specific Scientific Field: Organic Chemistry
Summary of the Application: 2,3-Difluorobenzyl alcohol is used in the production of 1-bromomethyl-2,3-difluoro-benzene . This compound could be used as a building block in the synthesis of various organic compounds.
Methods of Application or Experimental Procedures: The production of 1-bromomethyl-2,3-difluoro-benzene from 2,3-Difluorobenzyl alcohol involves the use of phosphorus tribromide (PBr3) as a reagent and toluene as a solvent . The reaction is carried out at a temperature of 100°C for 1 hour .
Results or Outcomes: The result of this reaction is the formation of 1-bromomethyl-2,3-difluoro-benzene . .
2,3-Difluorobenzyl alcohol is an organic compound with the molecular formula CHFO and a molecular weight of 144.12 g/mol. It features a benzene ring substituted with two fluorine atoms at the 2 and 3 positions and a hydroxymethyl group (-CHOH) at the 1 position. This compound is characterized by its polar nature due to the presence of the hydroxyl group, which enhances its solubility in polar solvents and contributes to its reactivity in various
The biological activity of 2,3-difluorobenzyl alcohol is linked to its structural similarity to naturally occurring compounds. It has been studied for its potential interactions with enzymes, particularly alcohol dehydrogenase, which plays a crucial role in metabolizing alcohols in biological systems. This interaction suggests that it may influence metabolic pathways, although specific biological effects require further investigation .
The synthesis of 2,3-difluorobenzyl alcohol typically involves:
2,3-Difluorobenzyl alcohol finds applications across various fields:
Several compounds share structural similarities with 2,3-difluorobenzyl alcohol. Here are some notable examples:
Compound Name | Structure Description | Unique Features |
---|---|---|
2-Fluorobenzyl Alcohol | One fluorine atom at position 2 | Less sterically hindered than difluorinated analogs |
3-Fluorobenzyl Alcohol | One fluorine atom at position 3 | Similar reactivity but different electronic effects |
4-Fluorobenzyl Alcohol | One fluorine atom at position 4 | Potentially less reactive due to para substitution |
2,5-Difluorobenzyl Alcohol | Two fluorine atoms at positions 2 and 5 | Different spatial arrangement affects reactivity |
2,4-Difluorobenzyl Alcohol | Two fluorine atoms at positions 2 and 4 | Different electronic properties compared to others |
The unique combination of two fluorine atoms at adjacent positions along with a hydroxymethyl group distinguishes 2,3-difluorobenzyl alcohol from its analogs. This specific arrangement influences both its chemical reactivity and biological interactions, making it particularly valuable for specialized applications in research and industry .
Irritant